(2-Methyl-2-nitrosopropyl)benzene

Catalog No.
S13939930
CAS No.
52497-67-3
M.F
C10H13NO
M. Wt
163.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methyl-2-nitrosopropyl)benzene

CAS Number

52497-67-3

Product Name

(2-Methyl-2-nitrosopropyl)benzene

IUPAC Name

(2-methyl-2-nitrosopropyl)benzene

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c1-10(2,11-12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

XXPQZJCYUTVUCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1)N=O

(2-Methyl-2-nitrosopropyl)benzene is an organic compound characterized by the presence of a nitroso group attached to a propyl chain, which in turn is linked to a benzene ring. The chemical structure can be represented as C₁₁H₁₅N₃O. This compound is notable for its unique properties as a spin-trapping agent, which allows it to stabilize free radicals, making it useful in various chemical and biological studies.

  • Spin-Trapping Reactions: It effectively traps free radicals, forming stable nitroxide radicals that can be analyzed using electron spin resonance spectroscopy. This property is particularly useful in studying radical mechanisms in organic reactions .
  • Electrophilic Reactions: The nitroso group acts as an electrophile, allowing (2-Methyl-2-nitrosopropyl)benzene to react with nucleophiles, transforming sulfones into aldehydes .
  • Polymerization Regulation: It has been shown to regulate the radical polymerization of methyl methacrylate through a "pseudoliving" chain mechanism, which enhances control over polymer properties .

(2-Methyl-2-nitrosopropyl)benzene can be synthesized through various methods:

  • Nitrosation of 2-Methyl-2-propanol: This method involves the reaction of 2-methyl-2-propanol with nitrous acid, leading to the formation of the nitroso compound.
  • Reactions with Isocyanides: Another synthesis route includes the reaction of t-butyl isocyanide with 2-methyl-2-nitrosopropane under controlled conditions, yielding (2-Methyl-2-nitrosopropyl)benzene .
  • Dimerization Reactions: In certain conditions, (2-Methyl-2-nitrosopropyl)benzene can dimerize, leading to the formation of more complex structures that retain the nitroso functionality .

The applications of (2-Methyl-2-nitrosopropyl)benzene are diverse:

  • Spin-Trapping Agent: Its primary application lies in research involving free radicals and oxidative stress, where it serves as a reliable spin trap .
  • Chemical Synthesis: It is utilized in organic synthesis as an electrophile and in polymer chemistry for controlling polymerization processes .
  • Analytical Chemistry: The ability to stabilize radicals makes it useful in analytical techniques such as electron spin resonance spectroscopy .

Interaction studies involving (2-Methyl-2-nitrosopropyl)benzene focus on its ability to form adducts with various radicals. For instance, it has been shown to trap linoleic acid-derived radicals effectively. This interaction helps in understanding the radical mechanisms involved in lipid peroxidation and related biochemical pathways . Such studies are crucial for exploring the implications of oxidative stress on health.

Several compounds share structural or functional similarities with (2-Methyl-2-nitrosopropyl)benzene. Here are a few notable examples:

Compound NameStructure/CharacteristicsUnique Features
NitrosobenzeneC₆H₅NOCommonly used as a spin trap but less reactive than (2-Methyl-2-nitrosopropyl)benzene.
2-NitropropaneC₃H₇NO₂Contains a nitro group instead of a nitroso group; different reactivity profile.
4-Methyl-4-nitrosobutaneC₇H₁₅N₂OSimilar radical trapping capabilities but with distinct steric hindrance due to additional methyl group.

(2-Methyl-2-nitrosopropyl)benzene stands out due to its specific structure that allows for effective spin trapping and versatile applications in both organic synthesis and analytical chemistry.

Traditional synthetic approaches for the preparation of nitrosoalkyl aromatic systems, particularly those containing sterically hindered tertiary carbon centers like (2-methyl-2-nitrosopropyl)benzene, have relied on well-established oxidation-reduction sequences [1]. The classical methodology involves a three-step oscillatory redox sequence starting from the corresponding tertiary amine precursor [2]. This approach begins with the oxidation of tertiary butylamine derivatives to their corresponding nitro compounds, followed by selective reduction to the hydroxylamine intermediate, and finally oxidation to yield the desired nitroso compound [2].

The conventional nitrosation pathway utilizing nitrous acid has proven challenging for bulky alkylbenzene derivatives due to the steric hindrance around the reaction center [3]. Studies on sterically hindered piperidine derivatives have demonstrated that increasing steric bulk significantly reduces nitrosation rates, with 2,6-dimethylpiperidine showing complete resistance to nitrosation under standard conditions [3]. This phenomenon extends to aromatic systems bearing bulky alkyl substituents, where traditional nitrosating agents such as sodium nitrite in acidic media exhibit diminished reactivity [1].

The direct nitrosation approach using nitrogen oxides has shown limited success with sterically hindered aromatic substrates [4]. Research indicates that the formation of stable nitrosoarene intermediates requires careful control of reaction conditions, particularly temperature and pH, to prevent over-oxidation to nitro compounds or decomposition to unwanted side products [4]. The traditional Caro's acid oxidation method, while effective for simpler nitrosoarenes, demonstrates reduced efficiency when applied to bulky alkylbenzene derivatives due to the increased steric demands of the substrate [1].

Oxidation-Based Methodologies

Traditional oxidation-based synthetic routes have employed various oxidizing agents for the conversion of aromatic amines to their corresponding nitroso derivatives [1]. Three-chloroperoxybenzoic acid has been extensively utilized for the oxidation of primary amines to dimeric nitroso compounds, with reported yields ranging from moderate to excellent depending on the substrate structure [1]. The method has been successfully applied to the synthesis of eleven trans-dimeric aralkyl carbon-nitroso compounds, with reactions typically conducted at temperatures between 0-5°C to minimize side reactions [1].

Peroxomonosulfuric acid (Caro's acid) represents another classical oxidant that has been employed for nitrosoarene synthesis [1]. The method has demonstrated effectiveness for various substituted nitrosobenzenes, including those with electron-withdrawing and electron-donating substituents [1]. However, the application to sterically hindered systems requires optimization of reaction conditions to achieve acceptable yields [1].

Table 2.1: Traditional Oxidation Methods for Nitrosoalkyl Aromatic Synthesis

Oxidizing AgentSubstrate TypeTemperature RangeTypical YieldReference
Three-chloroperoxybenzoic acidAralkyl amines0-5°C70-90% [1]
Caro's acidSubstituted anilinesRoom temperature50-85% [1]
Sodium percarbonateAliphatic aminesRoom temperature60-95% [1]
DimethyldioxiranePrimary amines-78°C to 0°C40-80% [1]

Modern Catalytic Approaches for Sterically Hindered Nitroso Compounds

Contemporary synthetic methodologies have introduced transition metal-catalyzed approaches that offer improved selectivity and efficiency for the synthesis of sterically hindered nitroso compounds [5] [6]. Copper-catalyzed radical addition reactions represent a significant advancement in this field, enabling the formation of carbon-nitrogen bonds under mild conditions with high functional group tolerance [5] [7]. These methods utilize in situ-generated nitroso compounds to prepare sterically hindered amines directly from readily available starting materials [5] [7].

Iron-catalyzed systems have emerged as particularly effective for the synthesis of nitrosoarene intermediates from nitro aromatic precursors [8] [9]. The iron(II) acetate-catalyzed nitroso ene reaction, utilizing phenylsilane as the terminal reductant, has demonstrated broad substrate scope with tolerance for various electron-releasing and electron-withdrawing substituents [9]. This methodology operates under mild conditions, requiring as little as 3 mol% of iron(II) acetate and 3 mol% of 4,7-dimethoxyphenanthroline as the ligand [9].

Mechanistic Insights into Metal-Catalyzed Nitrosation

Mechanistic investigations of iron-catalyzed nitroso compound formation have revealed that the reaction proceeds through a well-defined catalytic cycle [9]. The process involves initial reduction of the iron catalyst with phenylsilane to produce an iron hydride species, followed by coordination of the nitroarene substrate [9]. Kinetic analysis has demonstrated first-order rate dependence in catalyst, nitroarene, and silane concentration, with an observed kinetic isotope effect of 1.50 ± 0.09 when comparing phenylsilane to phenylsilane-d3 [9].

The turnover-limiting step has been identified as hydride transfer from iron to the coordinated nitroarene, occurring through an ordered transition state with minimal iron-hydrogen bond breaking [9]. Temperature-dependent studies have revealed activation parameters of ΔH‡ = 13.5 kcal- mol⁻¹ and ΔS‡ = -39.1 cal- mol⁻¹- K⁻¹, consistent with the proposed mechanism [9].

Copper-catalyzed approaches have demonstrated particular utility for the synthesis of sterically congested molecules [10]. The single electron mechanism involves the formation of transient carbon-centered radicals through reaction with electron-deficient alkyl halides and low valent copper catalysts [10]. These radicals subsequently add to nitrosoarene nitrogen in a nucleophilic-like fashion, furnishing the desired carbon-nitrogen bond with high yields even on sterically hindered substrates [10].

Table 2.2: Modern Catalytic Methods for Sterically Hindered Nitroso Synthesis

Catalyst SystemSubstrate ClassReaction ConditionsYield RangeKey Advantage
Cu(I)/NHC complexBenzyl halidesRoom temperature65-95%High functional group tolerance [5]
Fe(II) acetate/phenanthrolineNitroarenes80°C, 24 h70-90%Earth-abundant catalyst [9]
Ru₃(CO)₁₂Arenes with directing groups120°C60-85%Meta-selective functionalization [6]
Ni(II) complexesAromatic amides100°C55-80%Orthogonal reactivity [11]

Photochemical Approaches

Recent developments in photochemical nitrosation have introduced continuous flow methodologies that offer improved safety and scalability [12]. The photochemical rearrangement of ortho-nitrophenylimines using high-power light-emitting diodes at 365 nm has enabled the synthesis of nitrosoarenes with high functional group tolerance [12]. This approach utilizes trifluoroethanol as solvent and provides uniform irradiation with high efficiency in continuous flow systems [12].

The photochemical method demonstrates particular advantages for the synthesis of gram-scale quantities of nitroso species, addressing the scalability limitations of traditional batch processes [12]. The underlying redox mechanism results in the simultaneous formation of an amide group alongside the nitroso functionality, providing access to bifunctional molecules that are difficult to obtain through conventional methods [12].

Challenges in Controlling Regioselectivity During Aromatic Nitroso Functionalization

The control of regioselectivity in aromatic nitroso functionalization represents one of the most significant challenges in the synthesis of nitrosoalkyl aromatic systems [13] [14]. The directing effects of substituents on the aromatic ring fundamentally influence the outcome of electrophilic nitrosation reactions, with electron-withdrawing groups generally directing incoming electrophiles to meta positions, while electron-donating groups favor ortho and para substitution [15] [16].

The nitrosation of substituted aromatic compounds exhibits complex regioselectivity patterns that depend on multiple factors including the electronic nature of existing substituents, steric hindrance, and reaction conditions [14] [17]. Studies on phenol nitrosation in zeolite cages have demonstrated remarkable ortho-selectivity that is dependent on loading levels and reaction environment [14]. This selectivity contrasts with solution-phase nitrosation, where multiple regioisomers are typically observed [14].

Electronic Effects on Regioselectivity

The electronic properties of aromatic substituents play a crucial role in determining regioselectivity during nitrosation reactions [15] [16]. Strongly activating groups such as amino and hydroxy substituents direct nitrosation to ortho and para positions, with the relative distribution depending on steric factors and reaction conditions [15]. Conversely, electron-withdrawing groups such as nitro, carbonyl, and cyano functionalities deactivate the aromatic ring and direct substitution to meta positions [15] [16].

Research on N-benzylpivalamides has revealed systematic variations in nitrosation rates based on the nature of para-substituents on the aromatic ring [18]. Electron-releasing groups increase reaction rates, while electron-withdrawing substituents significantly decelerate nitrosation [18]. This electronic effect extends to solvent polarity, with polar solvents accelerating nitrosation while solvents of low polarity reduce reaction rates [18].

Table 2.3: Electronic Effects on Aromatic Nitrosation Regioselectivity

Substituent TypeElectronic EffectPreferred PositionRelative RateTemperature Required
-NH₂, -OHStrongly activatingOrtho/Para10³-10⁴ × benzene0-25°C [17]
-OCH₃, -CH₃Moderately activatingOrtho/Para25-100 × benzene25-50°C [17]
-Cl, -BrWeakly deactivatingOrtho/Para0.1-0.3 × benzene50-80°C [17]
-NO₂, -CNStrongly deactivatingMeta10⁻⁴-10⁻⁵ × benzene>100°C [17]

Steric Hindrance Effects

Steric hindrance significantly impacts both the rate and regioselectivity of aromatic nitrosation reactions [3] [19]. The introduction of bulky substituents adjacent to potential reaction sites creates substantial barriers to electrophilic attack, often leading to complete inhibition of nitrosation at sterically crowded positions [3]. Studies on sterically hindered nitrosamines have demonstrated that the presence of isopropyl or larger alkyl groups dramatically reduces carcinogenic potency, attributed to perturbation of critical metabolic processes [19].

The steric effects become particularly pronounced in the case of tertiary carbon centers adjacent to aromatic rings, where multiple bulky substituents create a protective environment that prevents effective approach of nitrosating agents [19]. This phenomenon has been exploited in pharmaceutical chemistry to design nitrosamine derivatives with reduced biological activity through strategic incorporation of steric bulk [19].

Solvent and Temperature Effects

The choice of solvent and reaction temperature significantly influences regioselectivity outcomes in aromatic nitrosation [17] [18]. Polar protic solvents generally favor the formation of more polar transition states, leading to enhanced selectivity for electronically favored positions [18]. Conversely, aprotic solvents may reduce selectivity by stabilizing different transition state geometries [18].

Temperature effects on regioselectivity are particularly complex, as higher temperatures can overcome kinetic barriers but may also lead to thermodynamic control, potentially altering product distributions [20]. Studies on hetero-Diels-Alder reactions with nitroso compounds have demonstrated that both temperature and pressure can influence regioselectivity, with thermodynamic control becoming more important at elevated temperatures [20].

Ultrasonically assisted nitration reactions have provided insights into the optimization of regioselectivity under mild conditions [17]. These studies have shown that para-substituted aromatic compounds undergo nitrosation exclusively at ortho positions with excellent yields, while ortho-substituted compounds give high yields of para derivatives [17]. The use of ultrasonic activation enables high regioselectivity to be achieved with reduced reaction times and milder conditions compared to conventional thermal methods [17].

(2-Methyl-2-nitrosopropyl)benzene—commonly termed α-nitrosocumene—is an aromatic C-nitroso spin trap that combines the electron-rich cumyl skeleton with a hindered nitroso centre. This dual electronic-steric design gives the molecule three features critical to advanced spin-trapping chemistry:

  • fast addition to transient carbon- and heteroatom-centred radicals,
  • formation of relatively persistent nitroxide adducts that are EPR-detectable at ambient temperature, and
  • resistance to secondary side-reactions that would otherwise shorten diagnostic time-windows.

The sections below summarise the kinetic, thermodynamic and structural parameters governing these properties, drawing on direct rate measurements, EPR line-shape analyses and competition experiments performed over the past five decades [1] [2] [3] [4].

Baseline Kinetic Parameters

Table 1 collates the most reliable bimolecular rate constants (k) determined for α-nitrosocumene under pseudo-first-order conditions in non-protic media. All values were obtained by continuous-flow or pulse radiolysis/EPR methods that directly follow disappearance of the nitroso chromophore or growth of the nitroxide signal.

Radical trapped (R- )T / KSolvent matrixk / 10⁶ M⁻¹ s⁻¹Reference[citation_id]
tert-Butyl299Benzene3.3 [3]
Methoxy298Methanol2.4 ± 0.5 [2]
Cyclopentadienyl (C₅H₄- )298Toluene0.26 [5]
Hydroxyalkyl (1-hydroxypentyl)295H₂O / 10% EtOH0.11 [6]

The data show that α-nitrosocumene reacts one to two orders of magnitude more slowly than diffusion control, consistent with an early, charge-transfer transition state that is moderately sensitive to steric crowding on R- .

Mechanistic Analysis

Kinetic Profiling of Radical Trapping Efficiency

Temperature-Dependent Radical Capture Cross-Sections

Arrhenius analysis of tert-butyl capture between 278 K and 318 K gives Eₐ = 7.3 ± 0.4 kJ mol⁻¹ and A = 6 × 10⁷ M⁻¹ s⁻¹ [3]. The unusually small activation barrier reflects near-diffusion-limited approach; nevertheless, the modest pre-exponential factor evidences an entropic penalty attributed to internal rotation of the cumyl framework that restricts the reactive nitroso π-face. Extrapolation indicates that raising T from 293 K to 313 K increases the effective capture cross-section by ≈35%, an important consideration for in-situ EPR protocols conducted above ambient temperature.

Solvent Matrix Effects on Spin-Adduct Formation Dynamics

Solvent polarity and hydrogen-bonding capacity alter both the electronic demand of the nitroso trap and the lifetime of the nascent nitroxide:

  • Non-polar aromatics (benzene, toluene) afford highest k values but shorter adduct lifetimes owing to facile radical pair recombination [3] [5].
  • Polar protic media (methanol, aqueous ethanol) slow the initial addition by 30-50% yet stabilise the spin adduct via hydrogen-bond donation to the N–O- centre, lengthening EPR detectability windows to ≥30 min for hydroxyalkyl adducts [2] [6].
  • Viscous matrices (glycerol, ionic liquids) introduce diffusion control; k decreases roughly linearly with 1/η, but the adduct persistence rises sharply, which is beneficial for low-temperature spin-trapping assays.

Table 2 summarises representative solvent effects for the tert-butyl system.

Solventη / cP (298 K)k / 10⁶ M⁻¹ s⁻¹t₁/₂(adduct) / min
Benzene0.63.3 [3]11 [3]
Acetonitrile0.42.9 [3]18 [3]
Methanol0.62.4 [2]25 [2]
60% Glycerol180.15 [4]120 [4]

Competitive Pathways in Persistent Radical Pair Interactions

Once the nitroxide adduct forms, a competition arises between (i) cross-recombination with newly generated transient radicals and (ii) self-disproportionation to closed-shell products. For α-nitrosocumene the cross-recombination channel is dominant when the transient radical concentration exceeds 10⁻⁵ M, as observed in the photolysis of cumene hydroperoxide where phenylcumyloxyl radicals are continuously delivered [7]. Under these conditions the pseudo-first-order decay constant of the nitroxide reaches 1.4 × 10⁻³ s⁻¹, effectively limiting the EPR signal plateau to <15 min [7]. In dilute radical fluxes (<10⁻⁷ M), self-disproportionation via a 1,4-sigmatropic route predominates with k ≈ 3 × 10² M⁻¹ s⁻¹, extending the observable lifetime to several hours [3].

Steric Modulation of Nitroxide Radical Stability

Comparative studies with series of ortho-substituted C-nitroso traps show that bulk adjacent to the nitroso nitrogen dramatically influences both trapping rate and adduct decay:

  • Tri-tert-butylnitrosobenzene captures tert-butyl radicals 14-fold slower than α-nitrosocumene (relative k = 0.07 vs 1.0) [3], a consequence of steric congestion that hinders radical approach.
  • Conversely, the ensuing nitroxide from the bulkier trap persists >10 h at 298 K, whereas the cumyl nitroxide decays in ∼20 min under identical conditions [3] [6].
  • Within the α-nitrosocumene family itself, extension of the para-alkyl substituent from a methyl to a tert-butyl group increases the spin adduct half-life three-fold without impacting k appreciably [5].

These findings illustrate the tunable balance between kinetic accessibility and thermodynamic persistence, enabling practitioners to tailor probe performance by judicious steric editing at C-2 and on the aryl ring.

Implications for Spin-Trapping Design

  • Temperature programming: Lowering the reaction temperature below 285 K reduces k by <20% but doubles adduct lifetimes, providing a practical route to enhance EPR resolution when slow radical fluxes are studied in biological matrices.
  • Solvent selection: Mixed polar–aprotic media (e.g., acetonitrile–water 7:3) offer an optimal compromise between high trapping velocity and adequate adduct stability for quantitative kinetic work.
  • Persistent radical effect exploitation: In systems generating both transient and persistent radicals, α-nitrosocumene can act as a mediator that funnels transient radicals into cross-coupled products, suppressing unwanted homocoupling [8] [9].
  • Structural modification: Introduction of modest α′-alkyl bulk (isopropyl or tert-butyl) is recommended to extend the EPR observation window without sacrificing radical capture efficiency, a strategy validated in recent nano-antioxidant architectures [10].

Concluding Remarks

The kinetic and mechanistic characteristics summarised above confirm (2-Methyl-2-nitrosopropyl)benzene as a versatile, diagnostically robust spin-trapping agent. Its amenability to fine steric and electronic tuning, combined with well-characterised solvent and temperature responses, makes it particularly useful wherever simultaneous demands for rapid radical capture and measurable nitroxide lifetimes arise—ranging from atmospheric radical chain studies to in-cell redox imaging.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

163.099714038 g/mol

Monoisotopic Mass

163.099714038 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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